3-Chlorophenol (CAS No. 108-43-0): A Comprehensive Technical Guide
3-Chlorophenol (CAS No. 108-43-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for 3-Chlorophenol (CAS No. 108-43-0). The information is curated to support research, development, and safety management in scientific and industrial settings.
Physicochemical Properties
3-Chlorophenol, with the chemical formula C₆H₅ClO, is a monochlorinated phenol.[1] It presents as a white to light yellow or brown crystalline solid with a distinct phenolic odor.[2][3] The compound is known to discolor when exposed to air.[4] It is combustible but does not ignite readily.[5]
Table 1: General and Physicochemical Properties of 3-Chlorophenol
| Property | Value | Source(s) |
| CAS Number | 108-43-0 | [6] |
| Molecular Formula | C₆H₅ClO | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Appearance | White to light yellow/brown solid | [2][3] |
| Odor | Phenolic | [2] |
| Melting Point | 31-35 °C | [3] |
| Boiling Point | 214 °C | [3] |
| Density | 1.218 - 1.268 g/cm³ at 25-45 °C | [1][3] |
| Solubility in Water | 27.7 g/L at 20 °C | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [1] |
| pKa | 9.12 | [1] |
| Vapor Pressure | 1 hPa at 44 °C | [4] |
| Refractive Index (n20/D) | 1.563 | [4] |
| Flash Point | >120 °C (closed cup) | [5] |
| Autoignition Temperature | >600 °C | [7] |
| Log Kow (Octanol/Water Partition Coefficient) | 2.5 | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of 3-Chlorophenol.
Table 2: Key Spectroscopic Data for 3-Chlorophenol
| Spectrum Type | Key Peaks/Signals | Source(s) |
| ¹H NMR | Available | [8] |
| ¹³C NMR | Available | [9] |
| Mass Spectrum (EI) | m/z 128 (base peak), 65, 130 | [6] |
| Infrared (IR) Spectrum | Available | [8] |
Synthesis of 3-Chlorophenol
The synthesis of 3-chlorophenol can be achieved through various methods. One common laboratory-scale synthesis involves the deprotection of an alkyl aryl ether under microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes the synthesis of 3-chlorophenol from an alkyl aryl ether precursor.
Materials:
-
Alkyl aryl ether (1.0 mmol)
-
1-n-butyl-3-methylimidazolium bromide (0.65 g, 3.0 mmol)
-
1 N HCl solution
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO₄
-
Argon gas
Procedure:
-
To a microwave tube, add the alkyl aryl ether and 1-n-butyl-3-methylimidazolium bromide.
-
Flush the reaction tube with argon.
-
Irradiate the mixture at 20 W for the designated time with air-flow cooling.
-
After cooling to room temperature, acidify the reaction mixture with 1 N HCl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography (ethyl acetate in n-hexane) to afford the desired 3-chlorophenol.[10]
Analysis of 3-Chlorophenol
The accurate determination of 3-chlorophenol in various matrices is essential for environmental monitoring and quality control. High-performance liquid chromatography (HPLC) is a widely used analytical technique.
Experimental Protocol: HPLC Determination in Water
This protocol outlines a method for the determination of chlorophenols in water samples using HPLC after a pre-concentration step.
Materials:
-
Water sample
-
Mixed standard solution of chlorophenols
-
Na₂CO₃ solution (0.25 g/mL)
-
NaHCO₃ solution
-
Nitrogen gas
-
[Bmim]BF₄:acetonitrile (v:v = 3:2) as the organic phase
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation:
-
Take a known volume of the water sample.
-
Add Na₂CO₃ solution and adjust the pH to 10.70 with NaHCO₃ solution.
-
-
Solvent Sublation (Pre-concentration):
-
Transfer the solution to a solvent sublation column.
-
Bubble nitrogen gas from the bottom at a flow rate of 35 mL/min for 40 minutes.
-
The chlorophenols will be extracted into the organic phase layered on top of the aqueous solution.
-
-
HPLC Analysis:
-
Collect the organic phase.
-
Inject an aliquot into the HPLC system.
-
Separate the components using a suitable mobile phase and column.
-
Detect the chlorophenols using a UV detector.[11]
-
Applications
3-Chlorophenol is a versatile chemical intermediate with a range of industrial and research applications.
-
Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals like herbicides and fungicides.[2][12]
-
Antimicrobial Agent: Due to its phenolic structure, it exhibits antimicrobial properties and is used in disinfectants and antiseptics.[2]
-
Polymer Industry: It is involved in the production of certain specialty resins and adhesives.[2]
-
Research: It is used as a model compound in studies on the biodegradation and biotransformation of phenols.[13]
Safety and Toxicology
3-Chlorophenol is a hazardous substance and requires careful handling.
Table 3: Toxicological Data for 3-Chlorophenol
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ | 570 mg/kg | Rat | Oral | [3][14] |
| LC₅₀ (96h) | 3.3 - 6.1 mg/L | Fish (Oryzias latipes) | - | [14] |
| EC₅₀ (24h) | 13.8 - 17.7 mg/L | Daphnia magna (Water flea) | - | [14] |
Hazards and Handling:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4] It is corrosive and can cause burns to the skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with appropriate respiratory protection.[14]
-
Incompatibilities: Incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[4]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4]
Biodegradation Pathway
The biodegradation of 3-chlorophenol in the environment is a critical process for its removal. While complex and dependent on microbial consortia, a general aerobic degradation pathway involves initial hydroxylation followed by ring cleavage. One possible pathway involves the formation of chlorocatechol, which is then further degraded.
This guide provides essential technical information on 3-Chlorophenol. For detailed experimental procedures and safety protocols, always refer to the specific Safety Data Sheet (SDS) and relevant scientific literature.
References
- 1. 3-Chlorophenol - Wikipedia [en.wikipedia.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Phenol, 3-chloro- [webbook.nist.gov]
- 6. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorophenol for synthesis 108-43-0 [sigmaaldrich.com]
- 8. 3-Chlorophenol(108-43-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. nbinno.com [nbinno.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. chemicalbook.com [chemicalbook.com]
